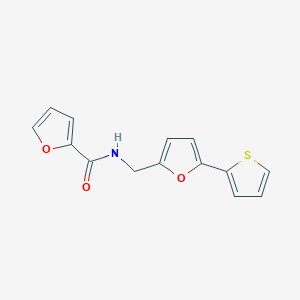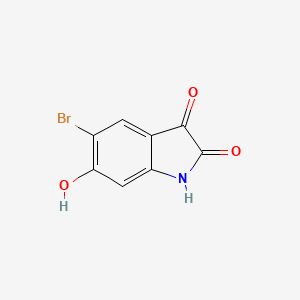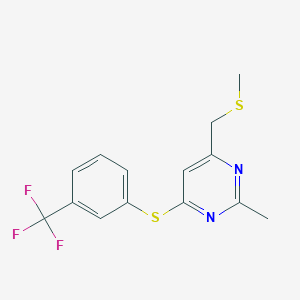
2-Methyl-4-((methylsulfanyl)methyl)-6-((3-(trifluoromethyl)phenyl)sulfanyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-((methylsulfanyl)methyl)-6-((3-(trifluoromethyl)phenyl)sulfanyl)pyrimidine is a synthetic organic compound characterized by its unique structural features, including a trifluoromethyl group and multiple sulfur-containing substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-((methylsulfanyl)methyl)-6-((3-(trifluoromethyl)phenyl)sulfanyl)pyrimidine typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrimidine Core: Starting from a suitable pyrimidine precursor, such as 2-methyl-4,6-dichloropyrimidine, the core structure is established.
Introduction of the Methylsulfanyl Group: This step involves the nucleophilic substitution of a chlorine atom with a methylsulfanyl group using reagents like sodium methanethiolate.
Attachment of the Trifluoromethylphenylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the trifluoromethyl group or the pyrimidine ring, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methanethiolate or organolithium reagents are often utilized.
Major Products
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Reduced Pyrimidine Derivatives: Formed through reduction processes.
Functionalized Pyrimidines: Produced via substitution reactions.
科学研究应用
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or modulators of biological pathways. The trifluoromethyl group, in particular, is known to enhance the bioactivity and metabolic stability of compounds.
Medicine
Medicinal chemistry explores this compound for its potential therapeutic applications. Its structural features are conducive to the design of drugs targeting specific enzymes or receptors, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique electronic properties.
作用机制
The mechanism by which 2-Methyl-4-((methylsulfanyl)methyl)-6-((3-(trifluoromethyl)phenyl)sulfanyl)pyrimidine exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance binding affinity to proteins, while the sulfur-containing groups may participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.
相似化合物的比较
Similar Compounds
2-Methyl-4,6-bis(methylsulfanyl)pyrimidine: Lacks the trifluoromethylphenylsulfanyl group, resulting in different chemical and biological properties.
4-(Methylsulfanyl)-6-(phenylsulfanyl)pyrimidine: Similar structure but without the trifluoromethyl group, affecting its reactivity and applications.
2-Methyl-4-((methylsulfanyl)methyl)-6-(phenylsulfanyl)pyrimidine: Similar but lacks the trifluoromethyl group, leading to differences in stability and bioactivity.
Uniqueness
The presence of the trifluoromethyl group in 2-Methyl-4-((methylsulfanyl)methyl)-6-((3-(trifluoromethyl)phenyl)sulfanyl)pyrimidine imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets
属性
IUPAC Name |
2-methyl-4-(methylsulfanylmethyl)-6-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2S2/c1-9-18-11(8-20-2)7-13(19-9)21-12-5-3-4-10(6-12)14(15,16)17/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMRGSPJFWUHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SC2=CC=CC(=C2)C(F)(F)F)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
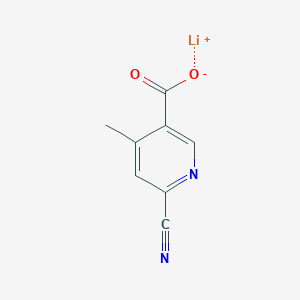
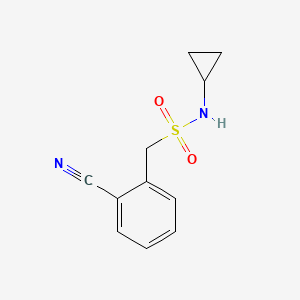
![2-[6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2680760.png)
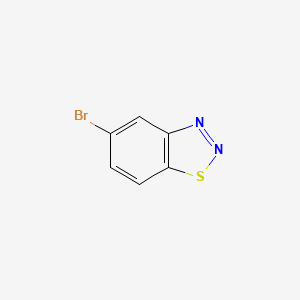
![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2680763.png)
![Ethyl 4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2680764.png)
![2-[5-(6-carbamimidoyl-1H-benzimidazol-2-yl)selenophen-2-yl]-3H-benzimidazole-5-carboximidamide;dihydrochloride](/img/structure/B2680765.png)
![N-[2-hydroxy-4-(methylsulfanyl)butyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2680766.png)
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2680767.png)
![Ethyl 2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2680768.png)
![3-[(3-chlorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2680769.png)
![Benzo[d][1,3]dioxol-5-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2680771.png)
